N-carbamoylmethionine
Overview
Description
N-carbamoylmethionine is a derivative of methionine, an essential sulfur-containing amino acid. Methionine plays a crucial role in various metabolic pathways, including transmethylation, transsulfuration, remethylation, aminopropylation, and salvage pathways . This compound is synthesized to enhance the stability of methionine against oxidative damage, which can disrupt protein functions and structural integrity .
Mechanism of Action
Target of Action
The primary target of N-carbamoylmethionine is the N-carbamoyl-D-amino acid hydrolase . This enzyme plays a crucial role in the hydrolysis of N-carbamoyl-D-amino acids, which are useful intermediates in the preparation of beta-lactam antibiotics .
Pharmacokinetics
It’s known that most fish digest feed through the gastrointestinal tract . It has been reported that a chelated metal complex could be dissolved by stomach acid (acid environment), but its dissolution rate is much lower than that of inorganic salts .
Result of Action
The this compound copper (NCM-Cu) complex significantly raised the Cu accumulation in the fish muscles, liver, gill, and intestine in contrast to the basic Cu-rich feed . The serum antioxidant enzyme activity elevated up to (ceruloplasmin: 19.38 U/L) and the lowest liver malondialdehyde (MDA) content (8.81 nmol/mg prot.) and triglyceride content (0.39 nmol/g prot.) were observed in the NCM-Cu group as compared to the basic Cu and CuSO4 groups, suggesting that NCM-Cu promoted antioxidative responses and alleviated lipid peroxidation of O. niloticus .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the behavior of an N-carbamoyl-methionine copper (NCM-Cu) sample within two differential pH environments (i.e., acid and neutral) has been discussed . It has been reported that a chelated metal complex could be dissolved by stomach acid (acid environment), but its dissolution rate is much lower than that of inorganic salts .
Biochemical Analysis
Biochemical Properties
N-carbamoylmethionine participates in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to interact with enzymes involved in methionine metabolism, such as methionine adenosyltransferase and methionine synthase. These interactions facilitate the conversion of methionine to S-adenosylmethionine, a key methyl donor in numerous methylation reactions. Additionally, this compound can interact with antioxidant enzymes, such as superoxide dismutase and catalase, enhancing their activity and contributing to cellular defense against oxidative stress .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the expression of genes involved in antioxidant defense, such as those encoding for glutathione peroxidase and heme oxygenase-1. By enhancing the activity of these enzymes, this compound helps protect cells from oxidative damage. Furthermore, it can affect cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are involved in cell proliferation, survival, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their activity. For example, this compound has been shown to inhibit the activity of methionine sulfoxide reductase, an enzyme involved in repairing oxidized methionine residues in proteins. This inhibition can lead to the accumulation of oxidized methionine, affecting protein function and cellular homeostasis. Additionally, this compound can modulate gene expression by influencing the activity of transcription factors and epigenetic regulators .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation observed over extended periods. Its stability can be influenced by factors such as pH, temperature, and the presence of reactive oxygen species. Long-term exposure to this compound has been associated with sustained antioxidant effects and improved cellular function in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound has been shown to enhance antioxidant defense, improve growth performance, and support immune function. At high doses, it may exhibit toxic or adverse effects, such as oxidative stress and disruption of cellular homeostasis. Threshold effects have been observed, where the beneficial effects plateau or diminish beyond a certain dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to methionine metabolism. It interacts with enzymes such as methionine adenosyltransferase and methionine synthase, facilitating the conversion of methionine to S-adenosylmethionine. This conversion is crucial for methylation reactions, which play a vital role in gene expression, protein function, and cellular signaling. Additionally, this compound can influence metabolic flux and metabolite levels, contributing to overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and localization. For example, this compound can be transported across cell membranes by amino acid transporters, such as the system L transporter. Once inside the cell, it can accumulate in specific compartments or organelles, depending on its interactions with binding proteins and targeting signals .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound can be localized to the mitochondria, where it participates in mitochondrial metabolism and antioxidant defense. Its presence in the nucleus can also affect gene expression and epigenetic regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-carbamoylmethionine can be synthesized through the reaction of methionine with a carbamoylating agent. One common method involves the use of urea as the carbamoylating agent under acidic conditions . The reaction typically proceeds as follows:
- Methionine is dissolved in an aqueous solution.
- Urea is added to the solution.
- The mixture is heated to promote the reaction, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
N-carbamoylmethionine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound back to methionine.
Substitution: This compound can participate in substitution reactions where the carbamoyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Methionine.
Substitution: Products depend on the nucleophile used in the reaction.
Scientific Research Applications
N-carbamoylmethionine has a wide range of scientific research applications:
Chemistry: It is used as a stable derivative of methionine in various chemical reactions and studies.
Biology: this compound is studied for its role in metabolic pathways and its effects on cellular functions.
Comparison with Similar Compounds
Similar Compounds
N-carbamoyl-L-methionine: Another derivative of methionine with similar stability and protective properties.
Methionine sulfoxide: An oxidized form of methionine that can be reduced back to methionine.
Methionine sulfone: A further oxidized form of methionine.
Uniqueness
N-carbamoylmethionine is unique due to its enhanced stability against oxidative damage compared to methionine. This stability makes it a valuable compound in various scientific and industrial applications .
Properties
IUPAC Name |
(2S)-2-(carbamoylamino)-4-methylsulfanylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3S/c1-12-3-2-4(5(9)10)8-6(7)11/h4H,2-3H2,1H3,(H,9,10)(H3,7,8,11)/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEWDMTSMCKXBNP-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)O)NC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50365095 | |
Record name | N-carbamoylmethionine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50365095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54896-74-1 | |
Record name | N-carbamoylmethionine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50365095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S)-2-(carbamoylamino)-4-(methylsulfanyl)butanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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